molecular formula C10H12N4O4S B2743052 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide CAS No. 1903242-67-0

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2743052
CAS No.: 1903242-67-0
M. Wt: 284.29
InChI Key: YELFPZYRKGPHLL-UHFFFAOYSA-N
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Description

“N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms of nitrogen and oxygen . The compound also includes a 1,2,4-oxadiazole ring, which is a five-membered aromatic ring containing three carbon atoms and two heteroatoms of nitrogen and oxygen .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides have been synthesized from readily available materials . This suggests a methodological approach towards creating substituted acetamides with potential antimicrobial activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in depth. For example, three distinct forms of N1, N3-bis(5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed researchers to propose crystallization mechanisms .


Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various chemical oxidation processes. These studies shed light on the compound’s functional groups’ reactivity, paving the way for further chemical modifications.


Physical and Chemical Properties Analysis

The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. This information is crucial for understanding the physical behavior and stability of the compound under different conditions. The chemical properties of similar compounds, such as acidity and basicity, can be inferred from studies on similar compounds.

Scientific Research Applications

Biocatalysis in Drug Metabolism

One application involves the use of biocatalysis to understand the drug metabolism of related sulfonamide compounds. A study demonstrated the production of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach facilitated the generation of several metabolites previously identified in in vivo metabolism studies, which were then characterized by nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).

Antibacterial Transformation Products

Research into the microbially mediated abiotic formation of transformation products of sulfamethoxazole (a related sulfonamide) revealed insights into the environmental fate of these compounds. This study synthesized transformation products and confirmed their presence in environmental samples, highlighting the complexity of sulfonamide behavior in the water cycle (Nödler et al., 2012).

Synthetic and Biological Evaluation

Another area of application is the synthesis and biological evaluation of sulfonamide-based derivatives, such as 1,3,4-oxadiazole derivatives. These compounds were evaluated for antimicrobial, anti-inflammatory, and anti-diabetic activities, with several showing promising results. This suggests the potential for developing new therapeutic agents based on the sulfonamide structure (Kavitha et al., 2019).

Lewis Acid Catalyzed Reactions

Lewis acid-catalyzed annulations of donor-acceptor cyclopropanes have also been explored, providing a pathway to synthesize cyclopentene sulfonamides. This chemical transformation is crucial for generating structures with potential pharmacological applications (Mackay et al., 2014).

Antioxidant Activity Studies

The antioxidant activities of sulfone/sulfonamide-linked bis(oxadiazoles) were investigated, identifying compounds with significant antioxidant potential. This research opens avenues for the development of antioxidant agents based on sulfonamide structures (Padmaja et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, N-(5-Methylisoxazol-3-yl)benzenesulfonamide, indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and if swallowed, call a poison center or doctor if you feel unwell .

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4S/c1-6-4-8(13-17-6)10-12-9(18-14-10)5-11-19(15,16)7-2-3-7/h4,7,11H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELFPZYRKGPHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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